2,2'-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol 2,2'-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol
Brand Name: Vulcanchem
CAS No.: 93919-22-3
VCID: VC16994469
InChI: InChI=1S/C12H19N3O5/c16-6-3-13-10-1-2-11(12(9-10)15(19)20)14(4-7-17)5-8-18/h1-2,9,13,16-18H,3-8H2
SMILES:
Molecular Formula: C12H19N3O5
Molecular Weight: 285.30 g/mol

2,2'-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol

CAS No.: 93919-22-3

Cat. No.: VC16994469

Molecular Formula: C12H19N3O5

Molecular Weight: 285.30 g/mol

* For research use only. Not for human or veterinary use.

2,2'-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol - 93919-22-3

Specification

CAS No. 93919-22-3
Molecular Formula C12H19N3O5
Molecular Weight 285.30 g/mol
IUPAC Name 2-[4-[bis(2-hydroxyethyl)amino]-3-nitroanilino]ethanol
Standard InChI InChI=1S/C12H19N3O5/c16-6-3-13-10-1-2-11(12(9-10)15(19)20)14(4-7-17)5-8-18/h1-2,9,13,16-18H,3-8H2
Standard InChI Key YASCOZNFOIEAHZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1NCCO)[N+](=O)[O-])N(CCO)CCO

Introduction

Chemical Structure and Physicochemical Properties

The compound features a central nitro-substituted phenyl ring with two ethanolamine side chains. The IUPAC name, 2-[4-[bis(2-hydroxyethyl)amino]-3-nitroanilino]ethanol, reflects its branched structure, where the nitro group occupies the ortho position relative to the primary amine. Key properties include:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Density1.2263 (estimated)
Solubility in Water4.57 g/L at 25°C
LogP (Partition Coefficient)0.01 (indicating high hydrophilicity)

The canonical SMILES representation (C1=CC(=C(C=C1NCCO)[N+](=O)[O-])N(CCO)CCO\text{C1=CC(=C(C=C1NCCO)[N+](=O)[O-])N(CCO)CCO}) highlights the presence of hydrogen-bond donors (hydroxyl and amine groups) and acceptors (nitro and ether oxygens), which influence its reactivity and solubility.

Synthesis and Manufacturing

While no explicit synthesis routes for the 2-nitro isomer are documented, its production likely involves nitration and subsequent alkylation steps analogous to HC Blue 2’s synthesis :

  • Nitration of p-Phenylenediamine:
    C6H4(NH2)2+HNO3C6H3(NH2)2NO2\text{C}_6\text{H}_4(\text{NH}_2)_2 + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_3(\text{NH}_2)_2\text{NO}_2 (positional selectivity determines nitro group placement).

  • Ethanolamine Conjugation:
    Reaction with excess 2-aminoethanol under alkaline conditions introduces the hydroxyethyl side chains .

Challenges in isolating the 2-nitro derivative may explain its scarcity compared to the 3-nitro variant, where steric and electronic factors favor nitration at the meta position .

Applications and Industrial Relevance

Dyes and Cosmetics

The 3-nitro analog (HC Blue 2) is a semi-permanent hair dye ingredient, forming complexes with metal ions to produce blue-black shades . While the 2-nitro isomer’s chromophoric properties remain untested, its structural similarity suggests potential use in:

  • Textile Dyes: Nitroaromatics often serve as electron-deficient partners in charge-transfer complexes.

  • Biological Staining: Hydrophilicity may enhance compatibility with aqueous staining protocols.

Polymer Chemistry

Ethanolamine side chains could act as crosslinkers in epoxy resins or polyurethane foams. The nitro group might participate in photoinitiation reactions under UV exposure, though this requires experimental validation .

ParameterHC Blue 2 (3-Nitro)2-Nitro Isomer (Predicted)
Acute Oral Toxicity (LD50)>2,000 mg/kg (rat)Not available
Skin IrritationMildLikely similar
MutagenicityNegative in Ames testUnknown

The absence of a Safety Data Sheet (SDS) for the 2-nitro variant necessitates precautionary handling, including gloves and eye protection, during laboratory use.

Spectroscopic Characterization

Theoretical analyses predict the following spectral features for the 2-nitro isomer:

  • IR Spectroscopy:

    • ν(N-H)\nu(\text{N-H}): 3,300–3,500 cm1^{-1} (broad, amine stretch)

    • ν(NO2)\nu(\text{NO}_2): 1,520 and 1,350 cm1^{-1} (asymmetric and symmetric stretches) .

  • NMR (D2_2O):

    • 1H^1\text{H}: δ 6.8–7.5 ppm (aromatic protons), δ 3.4–3.7 ppm (methylene groups adjacent to oxygen) .

Experimental data are required to confirm these predictions.

Future Research Directions

  • Synthetic Optimization: Developing regioselective nitration methods to improve 2-nitro isomer yield.

  • Toxicokinetic Studies: Assessing absorption, distribution, and metabolism in model organisms.

  • Material Science Applications: Exploring its utility in photoresponsive hydrogels or conductive polymers.

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